4-(2-Fluorophenyl)-1h-1,2,3-triazole

Catalog No.
S2925238
CAS No.
369363-56-4
M.F
C8H6FN3
M. Wt
163.155
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Fluorophenyl)-1h-1,2,3-triazole

CAS Number

369363-56-4

Product Name

4-(2-Fluorophenyl)-1h-1,2,3-triazole

IUPAC Name

4-(2-fluorophenyl)-2H-triazole

Molecular Formula

C8H6FN3

Molecular Weight

163.155

InChI

InChI=1S/C8H6FN3/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H,(H,10,11,12)

InChI Key

XQNLLPNGLMIYRT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NNN=C2)F

solubility

not available

4-(2-Fluorophenyl)-1H-1,2,3-triazole is a heterocyclic organic compound belonging to the triazole family. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a fluorophenyl group (specifically, a 2-fluorophenyl substituent) enhances its chemical properties and potential biological activities. This compound is typically represented by the molecular formula C8H6F N3 and has a molecular weight of approximately 179.15 g/mol.

The reactivity of 4-(2-Fluorophenyl)-1H-1,2,3-triazole can be attributed to the electron-withdrawing nature of the fluorine atom, which influences its electrophilic and nucleophilic characteristics. Common reactions involving this compound include:

  • Nucleophilic Substitution: The triazole nitrogen atoms can engage in nucleophilic substitution reactions.
  • Copper-Catalyzed Click Chemistry: This compound can participate in "click" reactions with azides to form more complex structures.
  • Condensation Reactions: It can undergo condensation with various electrophiles due to the presence of reactive nitrogen centers.

Research has indicated that triazole derivatives exhibit significant biological activities, including:

  • Antifungal Activity: Many triazoles are known for their antifungal properties, making them valuable in treating fungal infections.
  • Anticancer Properties: Compounds similar to 4-(2-Fluorophenyl)-1H-1,2,3-triazole have shown potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: Some studies suggest that triazoles can act as inhibitors for specific enzymes, such as carbonic anhydrase, which is relevant in various physiological processes .

The synthesis of 4-(2-Fluorophenyl)-1H-1,2,3-triazole can be achieved through several methods:

  • "Click" Chemistry: A common method involves the reaction of an azide with an alkyne in the presence of a copper catalyst, leading to the formation of the triazole ring.
    python
    CuI + Azide + Alkyne → 4-(2-Fluorophenyl)-1H-1,2,3-triazole
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving 2-fluorophenyl derivatives and azides under acidic or basic conditions.
  • Green Chemistry Approaches: Recent advancements have focused on environmentally friendly synthesis methods using ultrasound or mechanochemical techniques to construct triazole systems efficiently .

4-(2-Fluorophenyl)-1H-1,2,3-triazole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing antifungal or anticancer drugs.
  • Agricultural Chemistry: Its properties could be utilized in developing agrochemicals for pest control.
  • Material Science: The unique properties of triazoles make them suitable for creating advanced materials with specific functionalities.

Studies involving 4-(2-Fluorophenyl)-1H-1,2,3-triazole indicate its interactions with various biological targets:

  • Protein Binding Affinity: Investigations into how this compound binds to proteins can provide insights into its mechanism of action.
  • Inhibition Studies: Research on its ability to inhibit enzymes such as carbonic anhydrase reveals its potential therapeutic roles .

Several compounds share structural similarities with 4-(2-Fluorophenyl)-1H-1,2,3-triazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(Phenyl)-1H-1,2,3-triazoleContains a phenyl group instead of fluorineExhibits different biological activities
4-(Chlorophenyl)-1H-1,2,3-triazoleSubstituted with chlorinePotentially different reactivity
4-(Bromophenyl)-1H-1,2,3-triazoleContains bromine as substituentVaries in terms of biological potency

The uniqueness of 4-(2-Fluorophenyl)-1H-1,2,3-triazole lies in the electron-withdrawing effect of the fluorine atom and its specific interactions within biological systems compared to other halogenated analogs.

Copper(I)-Mediated Click Chemistry for Regioselective Formation

Copper(I)-catalyzed AAC (CuAAC) remains the gold standard for synthesizing 1,4-disubstituted triazoles like 4-(2-fluorophenyl)-1H-1,2,3-triazole. A breakthrough involves generating hydrazoic acid in situ from sodium azide under acidic conditions, enabling safe handling while maintaining high reactivity. This method employs polydentate N-donor ligands (e.g., tris(benzyltriazolylmethyl)amine) with 5 mol% Cu(I) in methanol-water (3:1) at room temperature, achieving >90% yield for electron-deficient aryl azides. Regioselectivity arises from copper’s ability to polarize the alkyne, favoring 1,4-adducts even with sterically hindered 2-fluorophenyl azides.

Microwave-assisted CuAAC reduces reaction times to 5–10 minutes while maintaining yields above 85%, particularly beneficial for thermally sensitive fluorophenyl substrates. The protocol uses copper sulfate/sodium ascorbate in glycerol, combining green chemistry principles with enhanced reaction efficiency. For peptides bearing terminal alkynes, aqueous-organic biphasic systems prevent decomposition of fluorinated aromatic groups during cycloaddition.

Ruthenium-Catalyzed Strategies for Alternative Regioisomeric Control

While copper dominates 1,4-selectivity, ruthenium catalysts enable 1,5-regioisomer formation—a valuable approach for structural diversification. However, the provided literature focuses on Cu-based systems, with limited direct evidence of Ru applications for fluorophenyl triazoles. General catalytic cycles suggest [RuCl2(p-cymene)]2 with alkoxybenzyl alcohol ligands could facilitate 1,5-selectivity, but experimental validation specific to fluorinated substrates remains unexplored in the cited studies.

Nickel-Based Catalytic Systems for Sterically Challenged Substrates

Nickel’s lower oxophilicity compared to copper theoretically benefits substrates prone to oxidation, such as those with electron-rich fluorophenyl groups. No direct examples from the provided sources utilize Ni for 4-(2-fluorophenyl)-1H-1,2,3-triazole synthesis. However, analogous systems employing NiCl2/Zn with DABCO ligands in DMF show promise for sterically demanding cycloadditions, potentially applicable to ortho-substituted fluorophenyl azides.

The 2-fluorophenyl group exerts a pronounced electron-withdrawing effect on the triazole ring due to the high electronegativity of fluorine. Density functional theory (DFT) calculations on analogous systems reveal that the fluorine atom induces partial positive charges on the triazole core, altering its electrostatic potential and dipole moment [1] [2]. For instance, in 5-fluoro-1,2,3-triazole derivatives, the fluorine atom generates a localized negative potential on one face of the triazole ring, while the adjacent carbon atoms exhibit reduced electron density [2]. This polarization enhances the triazole’s susceptibility to nucleophilic attack at the N2 and N3 positions while stabilizing electrophilic interactions at the C5 position.

The tautomeric equilibrium of the triazole ring is also modulated by the 2-fluorophenyl group. Single-crystal X-ray diffraction (SC-XRD) studies of related compounds demonstrate that the thione tautomer is favored in the solid state, as the fluorine atom stabilizes the conjugated π-system through inductive effects [1]. Computational models further corroborate that the energy difference between tautomers narrows by approximately $$ \Delta E = 1.9 \, \text{kcal/mol} $$ in the presence of ortho-fluorine substituents, compared to non-fluorinated analogs [1] [3].

Electronic Parameter4-(2-Fluorophenyl)-1H-1,2,3-TriazoleNon-Fluorinated Analog
Dipole moment (D)7.6 [2]3.8 [2]
N1–C10 bond length (Å)1.335 [3]1.348 [3]
C5 electron density (e⁻/ų)0.42 [2]0.51 [2]

Steric Considerations in Supramolecular Interactions

The ortho-fluorine substituent introduces steric constraints that govern molecular packing and intermolecular interactions. SC-XRD analyses of 1-(2-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one reveal a dihedral angle of 85.97° between the triazole and 2-fluorophenyl rings, which disrupts coplanarity and limits π-π stacking interactions [5]. Instead, weak C–H···O and C–H···F hydrogen bonds dominate the crystal lattice, with bond lengths ranging from 2.45 to 2.78 Å [5]. These interactions create a layered supramolecular architecture, contrasting with the columnar structures observed in meta- and para-fluorinated analogs [3] [6].

In polymorphic systems, kinetic vs. thermodynamic crystallization pathways further highlight steric effects. Fast crystallization of 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide yields a columnar structure with nonplanar molecular conformations, whereas slow evaporation produces layered crystals with planar geometries [3]. The ortho-fluorine atom’s steric bulk destabilizes planar conformations by introducing torsional strain ($$ \Delta E = 2.2 \, \text{kcal/mol} $$), as evidenced by energy profiles derived from ab initio calculations [3].

Comparative Analysis with Ortho-, Meta-, and Para-Fluorinated Analogs

The position of fluorine on the phenyl ring significantly alters electronic and steric properties:

  • Ortho-Fluorine:

    • Electronics: Strongest electron-withdrawing effect due to proximity to the triazole core. Reduces C5 electron density by 17% compared to para-fluorine [2] [6].
    • Sterics: Dihedral angles >80° between rings [5], favoring weak hydrogen bonds over π-stacking.
  • Meta-Fluorine:

    • Electronics: Moderate electron withdrawal; dipole moments ~5.2 D [6].
    • Sterics: Allows partial coplanarity (dihedral angles ~45°), enabling C–H···π interactions [6].
  • Para-Fluorine:

    • Electronics: Weakest electron withdrawal; dipole moments ~4.8 D [6].
    • Sterics: Minimal torsional strain, facilitating π-π stacking and dense crystal packing [3] [6].
ParameterOrthoMetaPara
Dipole moment (D)7.6 [2]5.2 [6]4.8 [6]
Dihedral angle (°)85.97 [5]45 [6]12 [3]
Dominant interactionC–H···O/FC–H···ππ-π

α-Glucosidase Inhibition Mechanisms

The biological activity profile of 4-(2-Fluorophenyl)-1h-1,2,3-triazole demonstrates significant potential as an α-glucosidase inhibitor, positioning it as a promising therapeutic agent for managing type 2 diabetes mellitus [1]. The compound exhibits its inhibitory effects through competitive inhibition mechanisms, where it directly competes with the natural substrate for binding at the enzyme's active site [2].

Research conducted on (R)-4-fluorophenyl-1H-1,2,3-triazole derivatives revealed that the presence of the 1H-1,2,3-triazole ring provides essential contributions to the overall α-glucosidase inhibitory activity [1]. Molecular docking studies demonstrated that these compounds bind effectively within the active site of α-glucosidase through multiple non-covalent interactions, including hydrogen bonding, π-π stacking interactions, and hydrophobic contacts [1].

The mechanism of inhibition involves the triazole ring forming critical interactions with key amino acid residues within the enzyme's catalytic domain. Specifically, the nitrogen atoms of the triazole moiety establish hydrogen bonds with serine and aspartic acid residues, while the fluorophenyl group engages in hydrophobic interactions with the enzyme's binding pocket [3]. These interactions effectively prevent substrate access to the catalytic site, thereby reducing the enzymatic breakdown of complex carbohydrates.

Comparative studies utilizing chalcone-1H-1,2,3-triazole hybrid compounds demonstrated exceptional inhibitory activities, with compounds 4a and 4b exhibiting IC₅₀ values of 3.90 μM and 4.77 μM respectively, comparable to the reference standard quercetin (IC₅₀ = 4.24 μM) [4]. These findings underscore the significance of the triazole scaffold in enhancing enzyme binding affinity and selectivity.

Tyrosinase Inhibition Mechanisms

4-(2-Fluorophenyl)-1h-1,2,3-triazole derivatives exhibit potent tyrosinase inhibitory activities through mixed-type inhibition mechanisms [5]. The inhibition process involves both competitive and non-competitive components, indicating that these compounds can bind to both the free enzyme and the enzyme-substrate complex [5].

The molecular mechanism of tyrosinase inhibition involves direct interaction with the copper ions present in the enzyme's active site. The triazole nitrogen atoms coordinate with the binuclear copper center, disrupting the enzyme's catalytic cycle and preventing the oxidation of phenolic substrates [6]. Additionally, the fluorophenyl substituent provides additional stabilization through π-π interactions with aromatic amino acid residues surrounding the active site [7].

Kinetic studies revealed that N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide demonstrates superior tyrosinase inhibitory activity compared to standard kojic acid [7]. The compound's effectiveness stems from its ability to form stable complexes with the enzyme through multiple binding modes, effectively blocking both the monophenolase and diphenolase activities of tyrosinase [5].

Fluorescence quenching studies confirmed that the inhibition mechanism involves direct binding to the tyrosinase active site, with binding constants indicating strong enzyme-inhibitor interactions [6]. The presence of fluorine substituents enhances the compound's lipophilicity and membrane permeability, facilitating cellular uptake and improving biological efficacy [8].

Enzyme Kinetics and Binding Affinity

Detailed kinetic analysis of triazole-based enzyme inhibitors reveals competitive inhibition patterns for α-glucosidase with Ki values ranging from 4.8 to 50.4 μM [2]. The competitive nature of inhibition suggests that these compounds exhibit high structural similarity to natural substrates while maintaining superior binding affinity.

For tyrosinase inhibition, mixed-type kinetics predominate with Ki values as low as 0.3647 μM for the most potent derivatives [6]. The dual binding capability allows for more comprehensive enzyme inhibition compared to purely competitive inhibitors, resulting in enhanced therapeutic potential.

Structure-Activity Relationships in Antimicrobial Applications

Antibacterial Activity Patterns

The antimicrobial activity of 4-(2-Fluorophenyl)-1h-1,2,3-triazole and related compounds demonstrates clear structure-activity relationships that govern their biological efficacy. The presence of fluorine substituents at the 2-position of the phenyl ring significantly enhances antibacterial activity against both Gram-positive and Gram-negative bacterial strains [9] [10].

Fluorinated 1,2,3-triazole derivatives exhibit superior antimicrobial activity compared to their non-fluorinated counterparts. Compound 123, bearing mono-fluorination at ortho positions, demonstrated four-fold greater effectiveness against Bacillus subtilis (MIC = 1.56 ± 0.72 μg/mL) compared to streptomycin (MIC = 6.25 ± 0.21 μg/mL) [8]. Similarly, against Staphylococcus aureus, the compound showed two-fold enhanced activity with MIC values of 3.12 ± 0.85 μg/mL versus 6.25 ± 0.18 μg/mL for the reference standard [8].

The mechanism of antibacterial action involves disruption of bacterial cell wall synthesis and interference with essential metabolic processes [11]. The triazole ring facilitates binding to bacterial enzymes, particularly DNA gyrase and glucosamine-6-phosphate synthase, leading to inhibition of DNA replication and cell wall biosynthesis.

Antifungal Activity Relationships

Structure-activity relationship studies reveal that the positioning and nature of substituents on the triazole-phenyl framework critically influence antifungal efficacy. Compounds bearing fluorine substituents at specific positions demonstrate enhanced activity against Candida albicans and Aspergillus niger strains [9].

The antifungal mechanism involves interference with ergosterol biosynthesis through inhibition of lanosterol 14-α-demethylase, a key enzyme in the fungal sterol biosynthetic pathway [12]. Molecular docking studies demonstrate that fluorinated triazole derivatives achieve binding energies of -9.7 kcal/mol with the target enzyme, indicating strong and stable interactions [12].

Comparative analysis shows that 2-fluorophenyl derivatives exhibit superior antifungal activity compared to 3- or 4-fluorophenyl substituted analogs. This positional effect relates to optimal spatial orientation for enzyme binding and membrane penetration characteristics [9].

Resistance Mechanisms and Overcome Strategies

The development of antimicrobial resistance represents a significant challenge in therapeutic applications. However, triazole-based compounds, particularly those bearing fluorine substituents, demonstrate reduced susceptibility to common resistance mechanisms [13]. The metal-chelating properties of triazole derivatives enable novel mechanisms of action that circumvent traditional resistance pathways [13].

Studies indicate that metal complexes of 1,2,3-triazole compounds exhibit enhanced antimicrobial activity compared to free ligands. Coordination with transition metals such as cobalt and nickel increases zone of inhibition from 5-12 mm to 32-56 mm for fungal pathogens, and from 1-16 mm to 61-76 mm for bacterial strains [13].

Molecular Docking Studies with Therapeutic Protein Targets

Computational Binding Analysis

Molecular docking investigations of 4-(2-Fluorophenyl)-1h-1,2,3-triazole derivatives reveal specific binding patterns with therapeutic protein targets that correlate strongly with experimental biological activities. The computational studies employ validated crystal structures to predict binding modes and calculate interaction energies [3] [12].

For α-glucosidase targeting, docking studies utilizing Saccharomyces cerevisiae α-glucosidase (PDB structures) demonstrate that triazole derivatives achieve optimal binding through hydrogen bonding networks involving the triazole nitrogen atoms and key catalytic residues [4]. The fluorophenyl moiety contributes additional stabilization through hydrophobic interactions with the enzyme's substrate-binding pocket.

Binding energy calculations reveal favorable interactions ranging from -7.2 to -8.7 kcal/mol for the most active compounds [12]. These energetic values correlate directly with experimental IC₅₀ measurements, validating the predictive capability of the computational models [3].

Protein-Ligand Interaction Profiles

Detailed analysis of protein-ligand interactions reveals that 4-(2-Fluorophenyl)-1h-1,2,3-triazole forms specific contacts with therapeutic targets through multiple interaction types. For tyrosinase inhibition, the compound establishes hydrogen bonds with histidine residues coordinating the copper ions, while the fluorinated aromatic ring engages in π-π stacking interactions with phenylalanine and tryptophan residues [6].

The binding mode analysis shows that the triazole ring adopts optimal conformations for maximum overlap with the enzyme's binding pocket. The 2-fluorophenyl substituent extends into a hydrophobic cleft, providing additional binding affinity through van der Waals interactions [14].

Comparative docking studies with reference inhibitors demonstrate that triazole derivatives achieve superior binding scores, explaining their enhanced biological activities observed in experimental assays [3]. The flexibility of the triazole scaffold allows for induced-fit binding mechanisms that optimize protein-ligand complementarity.

Target Selectivity and Specificity

Molecular docking analyses reveal that 4-(2-Fluorophenyl)-1h-1,2,3-triazole derivatives exhibit selective binding preferences for specific therapeutic targets. For α-glucosidase, the compound demonstrates preferential binding to the catalytic site over allosteric regulatory sites, indicating competitive inhibition mechanisms [2].

Cross-docking studies with related enzymes, including α-amylase and other glycosidases, show distinct binding patterns that explain the observed selectivity profiles [15]. The fluorine substitution pattern contributes to target discrimination through specific electrostatic and hydrophobic interactions that are not replicated in off-target proteins.

The molecular basis for selectivity involves complementary shape and electrostatic matching between the ligand and target binding sites. The triazole pharmacophore provides a rigid scaffold that maintains optimal geometry for target recognition, while the fluorophenyl group fine-tunes binding specificity through position-dependent interactions [14].

Validation of docking predictions through experimental binding assays confirms the computational findings, establishing molecular docking as a reliable tool for predicting biological activity and guiding structure-based drug design efforts for triazole-based therapeutics [3] [12].

Data Tables

CompoundIC₅₀ Value (μM)Activity vs StandardTarget EnzymeMechanism
4-(2-Fluorophenyl)-1H-1,2,3-triazole derivativesVariableEnhanced activityα-glucosidaseCompetitive inhibition
Compound 4a (4-methoxyphenyl)3.90Similar to quercetinα-glucosidaseCompetitive
Compound 4b (4-fluorophenyl)4.77Similar to quercetinα-glucosidaseCompetitive
Compound 9c (quinazolinone-triazole)4.8156-fold better than acarboseα-glucosidaseCompetitive
N-(4-fluorophenyl)triazole acetamideMost activeBetter than kojic acidTyrosinaseMixed-type
Compound 13t (kojic acid-triazole)1.36319-fold better than kojic acidTyrosinaseMixed-type
Structural FeatureEffect on ActivityTargetMechanism
2-Fluorophenyl substitutionEnhanced activityMultiple targetsImproved membrane penetration
1,2,3-Triazole ringEssential for activityα-glucosidaseActive site binding
Electron-withdrawing groupsEnhanced inhibitionα-glucosidaseIncreased binding affinity
Metal coordinationImproved antimicrobialBacterial/fungalNovel mechanism
Polar substitutionsIncreased activityCarbonic anhydraseHydrogen bonding

XLogP3

1.4

Dates

Last modified: 04-14-2024

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